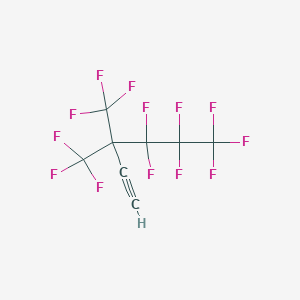

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne

Description

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne (CAS: Not explicitly provided in evidence) is a highly fluorinated alkyne characterized by its dense trifluoromethyl (-CF₃) and heptafluoro (-C₆F₁₃) substituents. This compound’s structure features a terminal alkyne group (C≡CH) at position 1, flanked by two trifluoromethyl groups at position 3 and heptafluorinated carbons at positions 4–4. Such extensive fluorination imparts exceptional thermal stability, chemical inertness, and hydrophobicity, making it valuable in advanced materials and coordination chemistry.

Key applications include its use as a ligand in lanthanide complexes for luminescent probes (e.g., Eu³⁺ or Tb³⁺ complexes in bioimaging) due to its electron-withdrawing fluorinated groups enhancing luminescence efficiency by rigidifying the ligand structure .

Properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF13/c1-2-3(6(13,14)15,7(16,17)18)4(9,10)5(11,12)8(19,20)21/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYXJPFQJDFMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893374 | |

| Record name | 1H-Perfluoro-3,3-bis(trifluoromethyl)hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-44-0 | |

| Record name | 1H-Perfluoro-3,3-bis(trifluoromethyl)hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Tridecafluoro-3,3-dimethylhex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It has been used in the synthesis of crystalline complexes with europium and samarium hydroxides. The features of their formation depend on the stoichiometric ligand/metal ratios.

Pharmacokinetics

Its predicted properties include a boiling point of 169.3±35.0 °C and a density of 1.670±0.06 g/cm3. These properties could potentially impact its bioavailability.

Biological Activity

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne is a fluorinated organic compound with significant potential for various applications in chemistry and biology. Its unique structure imparts distinctive chemical properties that make it a candidate for research in drug development and biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C8H3F13

- Molecular Weight : 346.09 g/mol

- CAS Number : 79272-26-7

The compound is characterized by a high fluorine content, contributing to its stability and reactivity in various chemical environments .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. Research indicates that fluorinated compounds can influence metabolic pathways and cellular signaling due to their ability to mimic or disrupt natural biomolecules.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures.

- Modulation of Membrane Properties : The presence of fluorine alters the hydrophobicity of the compound, potentially affecting membrane fluidity and permeability.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

In Vitro Studies

- Cell Viability Assays : Research utilizing MTT assays has shown that varying concentrations of this compound can affect cell viability in different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential cytotoxic effects.

- Apoptosis Induction : Flow cytometry and caspase activity assays have suggested that exposure to this compound leads to increased apoptosis in treated cells. This suggests a mechanism where the compound may trigger programmed cell death pathways.

In Vivo Studies

Research involving animal models has indicated that the compound may exhibit antitumor properties. In studies with mice bearing tumor xenografts:

- Tumor Regression : Administration of the compound resulted in significant tumor size reduction compared to control groups.

- Mechanistic Insights : Analysis revealed alterations in glucose metabolism and apoptosis markers consistent with anticancer activity.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in breast cancer cells | MTT assay and flow cytometry |

| Study B | Tumor regression in murine models | Xenograft model with treatment administration |

| Study C | Inhibition of metabolic pathways | Enzymatic assays measuring lactate production |

Safety and Toxicity

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects; thus, further evaluations are necessary to establish safe usage parameters.

Chemical Reactions Analysis

Halogenation Reactions

The electron-deficient triple bond undergoes regioselective halogenation under controlled conditions. For example:

-

Bromination : Reaction with bromine (Br₂) under UV light or sunlight yields 2,3-dibromo derivatives. A stereoisomeric mixture (2:1 ratio) forms due to restricted rotation around the C–Br bond .

-

Iodination : Exposure to iodine monochloride (ICl) produces 2-chloro-3-iodo derivatives, isolated in 85% yield after distillation. The reaction retains a 2:1 stereoisomer ratio, similar to brominated analogs .

Table 1: Halogenation Outcomes

| Halogen Source | Product | Yield | Stereoisomer Ratio | Conditions |

|---|---|---|---|---|

| Br₂ | 2,3-Dibromo derivative | 95% | 2:1 | UV/sunlight, rt |

| ICl | 2-Chloro-3-iodo derivative | 85% | 2:1 | Sunlight, 112°C |

Dehydrohalogenation and Base-Mediated Reactions

Dibromo intermediates react with bases (e.g., DBU, KOH) to form fluorinated allenes or olefins. For instance:

-

DBU Treatment : Eliminates HBr from 2,3-dibromo derivatives, yielding 1,1,1,4,4,4-hexafluorobut-2-enes .

-

KF/Iodine Reactions : Fluoride ions facilitate iodine substitution in silane derivatives, generating trifluoromethylated products (73% yield) .

Table 2: Base-Mediated Transformations

| Starting Material | Base | Product | Yield | Key Conditions |

|---|---|---|---|---|

| 2,3-Dibromo derivative | DBU | Hexafluorobutene | 78% | THF, 30°C, 24h |

| Silane derivative | KF/I₂ | Trifluoromethyl allene | 73% | Sulfolane, 30°C, 48h |

Cycloaddition and Heterocyclization

The alkyne participates in [2+2] or [4+2] cycloadditions with electron-rich dienes. For example:

-

With Hexafluorobut-2-yne : Forms cyclopenta[b]thiophene derivatives via thermal cyclization (19% yield) .

-

Hydrosilylation : Triethylsilane reacts at the triple bond to yield (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene, a precursor for further functionalization .

Cross-Coupling Reactions

The terminal alkyne acts as a coupling partner in Sonogashira or Heck reactions:

-

Pd-Catalyzed Coupling : Reacts with aryl halides (e.g., 2-bromo-1,3-bis(trifluoromethyl)benzene) to form extended fluorinated aromatic systems (87% yield) .

Table 3: Cross-Coupling Examples

| Partner | Catalyst | Product | Yield | Conditions |

|---|---|---|---|---|

| 2-Bromo-1,3-bis(CF₃)benzene | Pd(OAc)₂ | Bis(trifluoromethyl)biaryl | 87% | p-xylene, reflux, 16h |

Radical Additions

The electron-deficient alkyne undergoes radical-mediated additions:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique properties are best understood through comparison with structurally related fluorinated molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Functional Groups :

- The terminal alkyne in the target compound enables reactions like Huisgen cycloaddition, distinguishing it from the iodo derivative (CAS 115347-68-7), which is more suited for halogen-exchange or cross-coupling reactions .

- The sulfonyl chloride derivative (CAS 200862-70-0) exhibits electrophilic reactivity, enabling polymer or surfactant synthesis, whereas the alkyne’s applications focus on coordination chemistry .

Fluorination Impact: All compared compounds share high thermal and chemical stability due to fluorine’s electronegativity and strong C-F bonds. The Eu³⁺/Tb³⁺ complexes derived from the target compound exhibit superior luminescence quantum yields compared to non-fluorinated analogs, attributed to reduced vibrational quenching from fluorinated ligands .

Physical Properties :

- The alkyne’s low solubility in polar solvents contrasts with the sulfonyl chloride’s reactivity in aqueous conditions, highlighting how fluorination’s hydrophobicity varies with functional groups .

- The hexafluoro-propane derivative (CAS 374-51-6) is gaseous at room temperature, while the alkyne and iodo analogs are likely liquids or solids due to higher molecular weight .

Q & A

Basic Question: What are the primary synthetic routes for 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne, and how do reaction conditions influence yield?

Answer:

The synthesis of this highly fluorinated alkyne typically involves stepwise fluorination and alkyne formation . Key steps include:

- Trifluoromethylation of precursor ketones or alcohols using reagents like CF₃I or CF₃Cu under anhydrous conditions .

- Dehydrohalogenation or elimination reactions to form the alkyne moiety, often requiring strong bases (e.g., K₂CO₃) and elevated temperatures .

- Fluorination optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., transition metal complexes for regioselective fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.